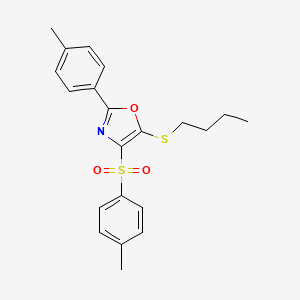

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active compounds and have been the subject of numerous synthetic studies .

Molecular Structure Analysis

The molecular structure of “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” would likely be determined by techniques such as X-ray crystallography . The oxazole ring is planar and aromatic, and the substituents on the ring can influence the overall shape and properties of the molecule.Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The butylthio, p-tolyl, and tosyloxy groups on “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” could potentially participate in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Chemical Genetics in Apoptosis Induction

In the realm of chemical genetics, a study by Cai, Drewe, and Kasibhatla (2006) discusses the use of chemical genetics to discover apoptosis inducers. While not directly referencing 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this study highlights the broader field of apoptosis inducers, which could potentially include such compounds. The identification of small molecules that exhibit apoptosis-inducing activities underlines the potential of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole in this area (Cai, Drewe, & Kasibhatla, 2006).

Synthesis of Glycolurils and Analogues

Kravchenko, Baranov, and Gazieva (2018) delve into the synthesis of glycolurils and their analogues, which have applications across various scientific fields, including pharmaceuticals. The development of new methods for synthesizing such compounds can have implications for substances like 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole (Kravchenko, Baranov, & Gazieva, 2018).

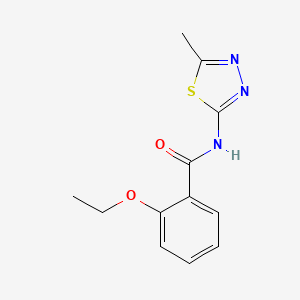

Spectroscopic Study of Thiadiazole Derivatives

Singh et al. (2019) conducted a comprehensive study on the structural, electronic, and spectroscopic characteristics of thiadiazole derivatives, which are closely related to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole. This research offers insights into the molecular properties and potential applications of such compounds in various scientific areas (Singh et al., 2019).

Catalytic Activity of Isoxazoles and Isothiazoles

Bumagin et al. (2016) explored the synthesis and catalytic activity of functionally substituted isoxazoles and isothiazoles. These findings are relevant to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, as they provide a framework for understanding the potential catalytic applications of similar compounds (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).

Exploration of Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase inhibitors. While not directly related to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this research underscores the potential pharmaceutical applications of structurally related compounds (Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, & Nadzan, 2006).

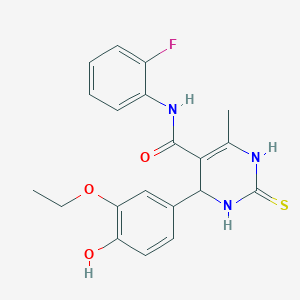

Anti-Inflammatory Drug Design

Kumar et al. (2018) focused on the design and synthesis of new anti-inflammatory drugs. Their research into thienyl-pyrazoles and the use of Amberlyst-15 as a catalyst could offer insights into the potential anti-inflammatory applications of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole (Kumar, Prabhudeva, Bharath, Kumara, Lokanath, & Kumar, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-butylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-4-5-14-26-21-20(27(23,24)18-12-8-16(3)9-13-18)22-19(25-21)17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIJCTVOCXERFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)